Dslet

科学研究应用

DSLET 在科学研究中具有广泛的应用。在化学方面,它被用作研究肽合成和反应的模型化合物。在生物学方面,this compound 用于研究δ阿片受体在疼痛调节和情绪调节中的作用。在医学方面,它在疼痛管理和情绪障碍治疗方面具有潜在的治疗应用。 此外,this compound 用于制药行业,用于开发针对δ阿片受体的药物 .

作用机制

DSLET 通过与δ阿片受体结合发挥作用,δ阿片受体是一种 G 蛋白偶联受体,参与疼痛和情绪的调节。结合后,this compound 激活受体,导致一系列细胞内信号事件,最终导致腺苷酸环化酶的抑制和环 AMP 水平的降低。 最终导致神经递质释放的调节和疼痛感知的减少 .

生化分析

Biochemical Properties

Dslet acts as a potent agonist for the delta opioid receptor, a G protein-coupled receptor involved in various biochemical reactions. The interaction between this compound and the delta opioid receptor leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade . This compound binds specifically to the delta opioid receptor, triggering a series of conformational changes that facilitate its biological activity. This interaction is characterized by high affinity and specificity, making this compound a valuable tool for studying delta opioid receptor functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound influences cell signaling pathways by activating the MAPK cascade, which is crucial for cell proliferation, differentiation, and survival . Additionally, this compound modulates gene expression by altering the transcriptional activity of specific genes involved in pain modulation and other physiological responses . This compound also impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the delta opioid receptor, leading to the activation of G proteins and subsequent downstream signaling pathways . This compound’s interaction with the receptor induces conformational changes that facilitate the activation of the MAPK cascade, which does not require transphosphorylation of receptor tyrosine kinases . Additionally, this compound-mediated activation of the MAPK pathway is significantly inhibited by Src kinase inhibitors, indicating the involvement of Src kinases in this process . This compound also influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, maintaining its biological activity for extended periods. Degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged activation of signaling pathways and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively activates the delta opioid receptor, leading to analgesic effects without significant adverse reactions . At higher doses, this compound can induce toxic effects, including respiratory depression and other opioid-related side effects . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the delta opioid receptor. This interaction influences the activity of enzymes and cofactors involved in metabolic processes, thereby affecting the overall metabolic flux within cells . This compound’s modulation of metabolic pathways can lead to changes in metabolite levels, impacting cellular energy balance and other physiological functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target cells . This compound’s distribution is influenced by its binding affinity to the delta opioid receptor and other cellular components, which determine its overall bioavailability and efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with the delta opioid receptor. This interaction directs this compound to specific compartments within the cell, including the plasma membrane and intracellular signaling complexes . Post-translational modifications, such as phosphorylation, can further influence this compound’s localization and activity, ensuring its precise targeting to relevant cellular sites .

准备方法

DSLET 可以通过多种合成路线合成。一种常见的方法涉及使用 L-苏氨酸,N-[N-[N-[N-[N-[N-[(1,1-二甲基乙氧基)羰基]-L-酪氨酰]-O-(1,1-二甲基乙基)-D-丝氨酰]甘氨酰]-L-苯丙氨酰]-L-亮氨酰]-O-(1,1-二甲基乙基)- (9CI)。 反应条件通常包括在 0°C 下使用盐酸和三氟乙酸 30 分钟,然后在室温下再反应 30 分钟 . 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

DSLET 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化会导致二硫键的形成,而还原会导致这些键的断裂 .

相似化合物的比较

DSLET 与其他与脑啡肽相关的肽类似,例如 [D-Ala2, D-Leu5]-脑啡肽 (DADLE) 和 [Met5]-脑啡肽。this compound 在其对δ阿片受体的特异性方面是独特的,而其他脑啡肽也可能与μ和κ阿片受体结合。 这种特异性使 this compound 成为研究δ阿片受体及其在疼痛和情绪调节中的作用的宝贵工具 .

类似的化合物包括:

- [D-Ala2, D-Leu5]-脑啡肽 (DADLE)

- [Met5]-脑啡肽

- [Leu5]-脑啡肽

属性

IUPAC Name |

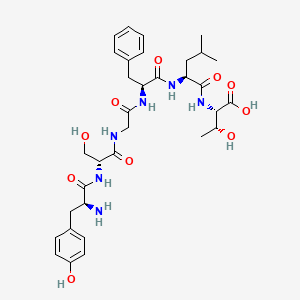

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSODCLCMBUCPW-LVNBQDLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997082 | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75644-90-5 | |

| Record name | Enkephalin, Ser(2), Leu(5), Thr(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Dslet?

A1: this compound exhibits high affinity and selectivity for δ-opioid receptors (DOR) [, , ]. It acts as an agonist at these receptors, initiating a cascade of downstream signaling events.

Q2: How does this compound binding to DORs affect intracellular signaling pathways?

A2: this compound binding to DORs activates G proteins, primarily Gi/Go proteins [, , ]. This activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels [, , ].

Q3: What are the consequences of this compound-mediated DOR activation on neuronal activity?

A3: this compound binding to DORs can:

- Inhibit neurotransmitter release: This occurs presynaptically and has been observed for various neurotransmitters, including norepinephrine [] and acetylcholine [].

- Modulate ion channel activity: this compound can inhibit calcium influx through voltage-gated calcium channels and activate potassium channels, leading to hyperpolarization and decreased neuronal excitability [, , ].

- Induce acute tolerance and withdrawal: Prolonged exposure to this compound can lead to acute tolerance, characterized by a diminished response to the agonist. Upon drug withdrawal, a long-lasting potentiation of neuronal activity can occur [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H41N5O8 and its molecular weight is 575.66 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, 1H 400-MHz NMR spectroscopy has been used to study the conformation of this compound and its analogs in DMSO-d6 solution [].

Q6: How do structural modifications of this compound affect its activity and selectivity?

A6: Introducing conformational constraints, such as tert-butyl groups, can significantly impact the affinity and selectivity of this compound analogs for DOR subtypes:

- DSTBULET ([Tyr-D-Ser-(OtBu)-Gly-Phe-Leu-Thr]) and BUBU ([Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)]) exhibit increased selectivity for DORs over μ-opioid receptors (MOR) [].

- DTTBULET ([Tyr-D-Thr(OtBu)-Gly-Phe-Leu-Thr]) shows a significant loss of affinity for both DOR and MOR [].

Q7: What in vitro models have been used to study the effects of this compound?

A7: this compound's effects have been investigated in various in vitro models, including:

- Cell lines: NG108-15 cells (neuroblastoma x glioma hybrid) [, , , ], ND8-47 cells (neuroblastoma x dorsal root ganglion hybrid) [, , ], and Rat-1 fibroblasts transfected with the murine DOR [].

- Isolated tissue preparations: Rat brain membranes [, , , , ], guinea pig cortical membranes [], and mouse vas deferens [].

Q8: What are some key findings from in vivo studies using this compound?

A8: In vivo studies have demonstrated the following effects of this compound:

- Antinociception: this compound produces dose-dependent analgesia following intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration in mice [, , ].

- Seizure activity: this compound can induce seizure activity in rats, which can be blocked by DOR antagonists [, ].

- Effects on reflex pathways: this compound has been shown to depress transmission in nociceptive and non-nociceptive reflex pathways in cats [, ].

Q9: Are there any clinical trials investigating the therapeutic potential of this compound?

A9: To date, there are no published clinical trials involving this compound.

Q10: What is the role of protein kinase C (PKC) in this compound-mediated effects?

A11: PKC activation has been implicated in the desensitization of DOR-mediated antinociception by this compound in mice. PKC activation can reduce the number of specific this compound binding sites on DORs [].

Q11: What are the potential implications of this compound's effects on bone regeneration?

A13: Studies in mice have demonstrated that this compound can accelerate the development of newly synthesized spongy bone tissue in bone regenerates following fracture [, ]. This suggests a potential therapeutic role for DOR agonists in promoting bone healing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。